Lenalidomide-PEG6-OH is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and certain types of lymphoma. The incorporation of polyethylene glycol (PEG) into the structure aims to enhance the solubility, bioavailability, and pharmacokinetic properties of lenalidomide. This modification is significant as it can improve therapeutic efficacy and reduce side effects associated with the drug.
Lenalidomide-PEG6-OH is classified under the category of immunomodulatory drugs (IMiDs) and is a derivative of lenalidomide. It is synthesized through chemical processes that involve the conjugation of lenalidomide with a PEG linker, specifically PEG6, which consists of six ethylene glycol units. This classification places it among compounds designed to modulate immune responses and inhibit tumor growth.
The synthesis of lenalidomide-PEG6-OH typically involves several key steps:
The specific reaction conditions for synthesizing lenalidomide-PEG6-OH may vary but generally include controlled temperatures, pH levels, and the use of solvents that support the solubility of both reactants. The choice of solvent and reaction time is critical for optimizing yield and purity.
The molecular formula for lenalidomide-PEG6-OH can be represented as a combination of the structures of lenalidomide and PEG6. The presence of hydroxyl groups from PEG enhances its solubility in aqueous environments.
Lenalidomide-PEG6-OH can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur at temperatures ranging from ambient to 80°C in organic solvents to facilitate proper mixing and reaction kinetics.
Lenalidomide-PEG6-OH exerts its therapeutic effects through several mechanisms:
Relevant analyses often include stability studies under various environmental conditions to ensure effective formulation for therapeutic use.
Lenalidomide-PEG6-OH has several scientific applications:
The conjugation of polyethylene glycol (PEG) to lenalidomide, a cereblon (CRBN)-targeting immunomodulatory drug (IMiD), follows specific design principles to preserve its E3 ubiquitin ligase recruiting activity while optimizing pharmacokinetic properties. Lenalidomide derivatives feature distinct exit vectors for linker attachment, typically at the 4-amino position (C4) or the N-alkylated phthalimide ring (C5) [1] [4]. The C5 exit vector (e.g., in C5 Lenalidomide-PEG6-Butyl NH₂ hydrochloride) allows for alternative spatial orientations that minimize steric hindrance during ternary complex formation between the target protein, E3 ligase, and PROTAC [1]. PEGylation enhances solubility and reduces immunogenicity by creating a hydrophilic "stealth" shell around the hydrophobic lenalidomide core, thereby extending plasma half-life and minimizing nonspecific binding [2] [5]. This is critical for maintaining the degradation efficiency of PROTACs, where minor alterations in linker attachment can significantly impact target ubiquitination [4].
The hexaethylene glycol (PEG6) linker in Lenalidomide-PEG6-OH (MW: 581.6 g/mol) balances flexibility, hydrophilicity, and proteolytic stability. PEG6’s six ethylene oxide units (empirical formula: C₁₂H₂₆O₇ for dihydroxy-PEG6) provide an optimal ~20 Å chain length, enabling sufficient reach between lenalidomide and warhead ligands in PROTACs while avoiding entanglements [6] [10]. The ether linkages in PEG6 offer hydrolytic stability under physiological pH (pH 7.4), contrasting with ester-based linkers prone to enzymatic cleavage [6] [9]. Conformational studies reveal that PEG6 adopts helical or zigzag conformations, ensuring predictable spatial separation [10].
Table 1: Physicochemical Properties of PEG6 Linkers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| OH-PEG6-OH (Hexaethylene glycol) | 2615-15-8 | C₁₂H₂₆O₇ | 282.33 g/mol | Symmetric diol; spacer for conjugation |
| OH-PEG6-COOH | 1347750-85-9 | C₁₅H₃₀O₉ | 354.4 g/mol | Asymmetric; enables amide/carboxyl coupling |
| Lenalidomide-acetamido-O-PEG6-OH | N/A | C₂₇H₃₉N₃O₁₁ | 581.619 g/mol | Acetamide-stabilized linkage to lenalidomide |
The terminal hydroxyl group in Lenalidomide-PEG6-OH serves as a versatile handle for chemoselective conjugation. Key strategies include:
Table 2: Reactivity of Functional Groups in Lenalidomide-PEG6 Conjugates
| Functional Group | Reaction | Coupling Agents/Conditions | Application Example |
|---|---|---|---|
| -OH (PEG terminus) | Etherification | Alkyl halide, K₂CO₃, DMF, 60°C | Grafting to nanoparticles or polymers |
| -OH | Esterification | Succinic anhydride, DMAP, reflux | Synthesis of OH-PEG6-COOH derivatives |
| -NH₂ (Butylamine) | Amidation | NHS-activated carboxyl, pH 8.5 buffer | C5 Lenalidomide-PEG6-Butyl NH₂ synthesis |
| -CONH- (Lenalidomide) | Chemoselective preservation | Avoid strong acids/bases | Retains CRBN-binding activity |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: